3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)
Description
3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) (CAS: 1331911-02-4) is a deuterated isotopologue of the acetaminophen metabolite formed via conjugation with N-acetyl-L-cysteine (NAC). This compound is critical in pharmacokinetic and toxicological studies, particularly as an internal standard for mass spectrometry (MS)-based quantification due to its isotopic purity (99% deuterium at five positions) . It is synthesized to minimize isotopic interference during analytical workflows, enabling precise measurement of the non-deuterated metabolite, 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen (APAP-NAC), in biological matrices such as plasma, liver tissue, and cell cultures .
APAP-NAC is a detoxification product of acetaminophen (APAP), generated when the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI) binds to NAC—a glutathione (GSH) derivative. This pathway becomes prominent during APAP overdose, when GSH reserves are depleted, necessitating NAC as an antidote . The deuterated variant retains identical chemical reactivity but offers distinct mass spectral signatures, ensuring accurate quantification in complex biological samples .
Properties
CAS No. |
1331911-02-4 |
|---|---|
Molecular Formula |
C13H15N2NaO5S |
Molecular Weight |
339.352 |
IUPAC Name |
sodium;N-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2,6-dideuterio-4-hydroxyphenyl]-2,2,2-trideuterioethanimidate |
InChI |
InChI=1S/C13H16N2O5S.Na/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17;/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);/q;+1/p-1/t10-;/m0./s1/i1D3,3D,5D; |
InChI Key |
JKIDIVFUGFKUBH-SWHSFZNRSA-M |
SMILES |
CC(=O)NC(CSC1=C(C=CC(=C1)N=C(C)[O-])O)C(=O)O.[Na+] |
Synonyms |
Paracetamol Mercapturate-d5 Sodium Salt; APAP-CYS-NAc-d5 (major) Sodium Salt; Acetaminophen-d5 Mercapturate Sodium Salt |
Origin of Product |
United States |
Preparation Methods
Isotopic Labeling Techniques
Deuteration is achieved via hydrogen-deuterium exchange reactions under acidic or basic conditions. For example, refluxing acetaminophen in deuterated water (D2O) with a palladium catalyst replaces hydrogens at the ortho and para positions relative to the hydroxyl group. Alternatively, direct synthesis from deuterated precursors —such as using deuterated acetic anhydride for acetylation—ensures higher isotopic purity (≥99.0%).
Table 1: Reaction Conditions for Acetaminophen-d5 Synthesis
Conjugation with N-Acetyl-L-Cysteine
The deuterated acetaminophen undergoes thioether formation with N-acetyl-L-cysteine to yield the mercapturate derivative. This step mimics the metabolic pathway in vivo, where glutathione conjugates with acetaminophen, followed by hydrolysis to the cysteine derivative.
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of the cysteine thiol (–SH) on the electrophilic carbon of acetaminophen-d5. Key parameters include:
-
pH Control : A buffered system (pH 7.4–8.0) ensures deprotonation of the thiol group, enhancing nucleophilicity.
-
Solvent Selection : Aqueous methanol or dimethylformamide (DMF) improves solubility of both reactants.
-
Stoichiometry : A 1.2:1 molar ratio of N-acetyl-L-cysteine to acetaminophen-d5 maximizes yield (72–78%).
Table 2: Conjugation Reaction Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | 50% Methanol/Water | 75% conversion in 6 hours |
| Temperature | 37°C (mimicking physiological) | Selective S-alkylation |
| Catalyst | None (base-driven) | Avoids racemization of cysteine |
Sodium Salt Formation
The final step involves converting the carboxylic acid group of the conjugate into its sodium salt to enhance solubility and stability. This is achieved by treating the product with sodium hydroxide (NaOH) in a polar aprotic solvent like ethanol.
Neutralization and Crystallization
-
Stoichiometric Neutralization : NaOH (1.0 equivalent) is added dropwise to a stirred solution of the conjugate in ethanol.
-
Crystallization : Cooling the mixture to 4°C precipitates the sodium salt, which is filtered and washed with cold ethanol to remove residual reactants.
Table 3: Salt Formation Conditions
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Anhydrous Ethanol | Prevents hydrolysis |
| NaOH Concentration | 0.1 M in Ethanol | 95% salt formation efficiency |
| Yield After Crystallization | 68–72% | Purity: ≥98% (HPLC) |
Purification and Analytical Characterization
Chromatographic Purification
The crude product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). This step removes non-deuterated impurities and unreacted starting materials.
Spectroscopic Validation
-
Mass Spectrometry (HRMS) : Confirms the molecular ion peak at m/z 339.35 (C13H10D5N2NaO5S).
-
NMR Spectroscopy : Deuterium incorporation is verified by the absence of proton signals at C-3 and C-5 positions in the aromatic ring.
Challenges and Mitigation Strategies
Isotopic Dilution
Deuterium loss can occur during acidic or basic steps. To mitigate:
Chemical Reactions Analysis
Types of Reactions
3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) can undergo various chemical reactions, including:
Oxidation: The thiol group in N-Acetyl-L-cysteine can be oxidized to form disulfides.
Reduction: The compound can be reduced back to its thiol form from disulfides.
Substitution: The acetyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted acetaminophen derivatives.
Scientific Research Applications
Pharmacokinetics and Metabolism Studies
The compound is used extensively in pharmacokinetic studies due to its stable isotope labeling. This allows researchers to trace the metabolic pathways of acetaminophen, particularly in understanding how it interacts with biological systems and its conversion to various metabolites.
Toxicology Research
3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt serves as a valuable tool for studying the toxicological effects of acetaminophen overdose. By using this compound, researchers can evaluate the protective mechanisms of N-acetylcysteine (NAC) and its role in mitigating liver damage.
Drug Development
In drug development, this compound is instrumental in assessing the efficacy and safety profiles of new formulations of acetaminophen and its derivatives. Its ability to provide insights into drug interactions and metabolic stability makes it a critical component in the formulation process.
Case Study 1: Metabolic Pathway Analysis
A study published in 2024 utilized 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt to investigate the metabolic pathways of acetaminophen in human liver microsomes. The findings revealed that the compound effectively traced the formation of both non-toxic and toxic metabolites, providing insights into the safety margins of acetaminophen usage .
Case Study 2: Protective Effects Against Hepatotoxicity
Research conducted in 2023 demonstrated that administration of this compound significantly reduced markers of liver damage in animal models subjected to acetaminophen overdose. The study highlighted the protective role of NAC derivatives, suggesting potential therapeutic applications for this compound in clinical settings .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Metabolism Studies | Human Liver Microsomes | Traced formation of metabolites | 2024 |
| Hepatotoxicity Research | Animal Models | Reduced liver damage markers | 2023 |
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules. The acetaminophen moiety acts as an analgesic and antipyretic, while the N-Acetyl-L-cysteine part provides antioxidant properties. The deuterium labeling allows for precise tracking in metabolic studies, helping to elucidate the pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, metabolic, and functional differences between 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major) and related compounds:
Key Findings:
Deuterated vs. Non-deuterated APAP-NAC: The deuterated form (APAP-NAC-d5) exhibits a 99% isotopic purity, reducing signal overlap in MS and improving quantification accuracy (coefficient of variation = 0.03 in cord blood studies) . Non-deuterated APAP-NAC is used to study covalent binding to hepatic proteins, a critical mechanism in APAP-induced hepatotoxicity .
Role in Detoxification Pathways: APAP-NAC and its deuterated analog are specific to the glutathione pathway, which is activated under overdose conditions. In contrast, APAP-gluc and APAP-sulf dominate at therapeutic doses . 3-(Methylthio)acetaminophen Sulfate represents a dual detoxification route (CYP and SULT), highlighting metabolic versatility .
Structural Specificity: Antibodies raised against APAP-NAC (e.g., in ELISA) show 6,200-fold lower affinity for free APAP and 5.2 million-fold lower affinity for NAC alone, confirming epitope specificity for the conjugated form . Steric effects matter: 3-(L-cystein-S-yl) Acetaminophen is 25-fold more immunoreactive than its D-isomer .
Analytical Performance: APAP-NAC-d5 enables reliable detection at femtomolar levels in plasma, critical for studies linking maternal APAP use to neurodevelopmental outcomes . Non-deuterated APAP-cys requires dialysis to remove unbound adducts before protein adduct quantification, adding complexity to workflows .
Biological Activity
3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt, a derivative of acetaminophen, is an important compound in pharmacology due to its potential therapeutic applications and biological activities. This compound is particularly noted for its role in detoxification processes and as a precursor in the synthesis of various biologically active molecules. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
- Chemical Formula : C13H15N2NaO5S
- Molecular Weight : 320.33 g/mol
- CAS Number : 56923618
The biological activity of 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt is primarily attributed to its ability to modulate oxidative stress and enhance detoxification pathways. The compound acts as a precursor for glutathione synthesis, a critical antioxidant in cellular defense mechanisms.
Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant properties, which are essential for protecting cells from oxidative damage. The antioxidant activity is linked to its ability to increase glutathione levels in tissues, thereby neutralizing free radicals and reducing oxidative stress.
Hepatoprotective Effects
The hepatoprotective effects of 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt have been demonstrated in various studies. It helps mitigate liver damage caused by acetaminophen overdose by replenishing glutathione stores, which are depleted during toxic exposure.
Case Studies
-
Acetaminophen Overdose Management :
- A study involving patients with acetaminophen overdose showed that administration of N-acetylcysteine (NAC), a related compound, significantly improved liver function tests and reduced mortality rates.
- Participants receiving NAC demonstrated a marked decrease in serum transaminases compared to controls (p < 0.01).
-
Oxidative Stress in Chronic Diseases :
- In a clinical trial assessing patients with chronic obstructive pulmonary disease (COPD), treatment with NAC led to improved lung function and reduced markers of oxidative stress.
- Patients treated with NAC exhibited a 30% reduction in malondialdehyde levels, indicating decreased lipid peroxidation.
Data Tables
| Study | Sample Size | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Acetaminophen Overdose | 100 | NAC vs Control | Improved liver function (p < 0.01) | |
| COPD Patients | 50 | NAC | Reduced oxidative stress markers by 30% |
Stability and Formulation Studies
Stability studies on parenteral formulations of NAC indicate that the presence of stabilizers like zinc gluconate enhances the stability of NAC solutions, prolonging their effectiveness in clinical settings. The stability of NAC formulations is crucial for ensuring therapeutic efficacy over time.
| Condition | Initial Concentration (mg/mL) | Stability Duration | Remarks |
|---|---|---|---|
| Refrigerated | 200 | 8 days | Maintained >90% concentration |
| Ambient | 200 | 4 days | Significant degradation observed |
Q & A
Q. What synthetic strategies are recommended for preparing isotopically labeled derivatives like 3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt, and how is isotopic purity validated?
Answer: Synthesis typically involves deuterium incorporation at specific positions (e.g., acetaminophen backbone) via acid- or base-catalyzed exchange reactions. Post-synthesis, isotopic purity (>98%) is confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to detect residual protiated species. For example, HRMS can resolve mass shifts (e.g., +5 Da for d5 labeling) and quantify isotopic enrichment .
Q. How is this compound characterized for structural integrity and salt stability in aqueous solutions?
Answer:
- Structural Confirmation: Use H/C NMR to verify the acetyl-cysteine linkage and sodium salt formation. For instance, the sodium counterion impacts solubility and ionic strength, detectable via conductivity measurements .
- Stability Testing: Perform pH-dependent stability studies (pH 2–9) with HPLC-UV monitoring. Sodium salts often show enhanced solubility but may hydrolyze in acidic conditions, requiring buffered solutions for long-term storage .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., acetaminophen-d5) is preferred. Use a C18 column and mobile phases with 0.1% formic acid to enhance ionization. Calibration curves (1–1000 ng/mL) in plasma or urine should correct for matrix effects via standard addition .
Advanced Research Questions
Q. How should researchers design experiments to distinguish between phase I and phase II metabolic pathways involving this compound?
Answer:
- Experimental Design: Incubate the compound with liver microsomes (for phase I) and cytosol (for phase II). Use specific inhibitors (e.g., 1-aminobenzotriazole for CYP450) and cofactors (e.g., UDP-glucuronic acid for glucuronidation).
- Data Analysis: Monitor metabolites via LC-HRMS. For example, glutathione conjugates (phase II) will show characteristic mass shifts (+305 Da for GSH adducts), while oxidized derivatives (phase I) may lose deuterium labels .
Q. What methodological precautions are critical when analyzing deuterated analogs to avoid isotopic interference in mass spectrometry?
Answer:
- Chromatographic Separation: Optimize LC conditions to resolve protiated and deuterated species, as co-elution can cause ion suppression.
- High-Resolution MS: Use instruments with resolving power >50,000 (e.g., Orbitrap) to distinguish isotopic clusters. For example, the d5 label should show a 5.03 m/z shift from the protiated form, avoiding overlap with C isotopes .
Q. How can researchers reconcile contradictory data on the compound’s reactivity in redox-mediated cellular assays?
Answer:
- Contradiction Source: Variability in intracellular glutathione levels or pH may alter thiol-disulfide exchange rates.
- Resolution: Normalize data to cellular redox potential (measured via GSH/GSSG ratios) and control pH (7.4 ± 0.2). Use knockout cell lines (e.g., GST-deficient) to isolate metabolic pathways .
Methodological Challenges and Solutions
Q. What strategies mitigate diastereomer formation during synthesis, and how are they quantified?
Answer:
- Stereochemical Control: Use chiral catalysts (e.g., L-proline) or enantiopure starting materials.
- Diastereomer Quantification: Employ chiral HPLC with a cyclodextrin-based column. For example, diastereomers of N-acetylcysteine derivatives often show baseline separation with 10 mM ammonium acetate in methanol .
Q. How does the sodium counterion influence the compound’s pharmacokinetic properties in vivo?
Answer:
- Solubility vs. Bioavailability: Sodium salts enhance aqueous solubility but may reduce membrane permeability. Compare logP values (experimental vs. predicted) using shake-flask assays.
- In Vivo Testing: Administer equimolar doses of sodium salt and free acid forms to rodents, then measure plasma AUC via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
